N-(2,4-dimethylphenyl)-2-({10-methyl-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(12),2(6),8,10-tetraen-12-yl}sulfanyl)acetamide
Description
This compound features a tricyclic core (7-thia-9,11-diazatricyclo[6.4.0.0²,⁶]dodecatetraene) with a 10-methyl substituent, a sulfanyl-linked acetamide group, and a 2,4-dimethylphenyl moiety. The sulfur and nitrogen atoms in the tricyclic system may enhance intermolecular interactions, while the dimethylphenyl group could influence solubility and metabolic stability.
Properties
Molecular Formula |
C20H21N3OS2 |
|---|---|
Molecular Weight |
383.5 g/mol |
IUPAC Name |
N-(2,4-dimethylphenyl)-2-[(10-methyl-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9,11-tetraen-12-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C20H21N3OS2/c1-11-7-8-15(12(2)9-11)23-17(24)10-25-19-18-14-5-4-6-16(14)26-20(18)22-13(3)21-19/h7-9H,4-6,10H2,1-3H3,(H,23,24) |
InChI Key |
KMPAPZQIIHIABM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CSC2=NC(=NC3=C2C4=C(S3)CCC4)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dimethylphenyl)-2-({10-methyl-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(12),2(6),8,10-tetraen-12-yl}sulfanyl)acetamide typically involves multi-step organic reactions. The process may start with the preparation of the 2,4-dimethylphenylamine, followed by the introduction of the acetamide group through acylation reactions. The formation of the heterocyclic structure involves cyclization reactions under specific conditions, often requiring catalysts and controlled temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch reactors with precise control over reaction parameters. The use of automated systems for monitoring and adjusting reaction conditions ensures high yield and purity of the final product. Solvent extraction, crystallization, and chromatography are common techniques used in the purification process.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-dimethylphenyl)-2-({10-methyl-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(12),2(6),8,10-tetraen-12-yl}sulfanyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can modify the aromatic ring or the heterocyclic structure.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the aromatic or heterocyclic rings.
Scientific Research Applications
N-(2,4-dimethylphenyl)-2-({10-methyl-7-thia-9,11-diazatricyclo[640
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(2,4-dimethylphenyl)-2-({10-methyl-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(12),2(6),8,10-tetraen-12-yl}sulfanyl)acetamide involves interactions with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating biological pathways and exerting its effects. Detailed studies on its binding affinity, selectivity, and downstream effects are essential to understand its mechanism fully.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
Key analogues include:
- N-ethyl-2-[(12-oxo-11-prop-2-enyl-7-thia-9,11-diazatricyclo[6.4.0.0²,⁶]dodecatrien-10-yl)sulfanyl]acetamide (): Shares the tricyclic core but replaces the 2,4-dimethylphenyl with an ethyl group and introduces a 12-oxo-11-prop-2-enyl moiety. The prop-2-enyl group may increase reactivity, while the ethyl substituent reduces steric bulk compared to dimethylphenyl .
- The thiadiazol ring could improve metabolic stability but reduce solubility .
- N-(3,4-dimethylphenyl)-2-[(12-oxo-11-prop-2-enyl-7-thia-9,11-diazatricyclo[...]sulfanyl)acetamide (): A positional isomer of the target compound, with methyl groups at 3,4-positions on the phenyl ring.
Physicochemical Properties
*Estimated based on structural similarity. The N-ethyl analogue () exhibits higher aqueous solubility (37.5 µg/mL), likely due to reduced aromatic bulk. The 3,4-dimethylphenyl isomer () shares similar lipophilicity (LogP ~4.8) with the target compound, suggesting comparable membrane permeability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
